ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, a p-tolyl group, and a 3,4-dimethoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the 3,4-Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution reaction where 3,4-dimethoxyphenethylamine reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Isoindoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Phenylmorpholine Derivatives: These compounds are known for their stimulant effects and interaction with neurotransmitter systems.
Uniqueness
ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific studies.
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O7/c1-5-35-26(32)25-22(15-24(31)29(28-25)19-9-6-17(2)7-10-19)36-16-23(30)27-13-12-18-8-11-20(33-3)21(14-18)34-4/h6-11,14-15H,5,12-13,16H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSORGLGFTAJEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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